molecular formula C8H3Cl2N3 B2616784 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 1632368-33-2

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No. B2616784
CAS RN: 1632368-33-2
M. Wt: 212.03
InChI Key: UVZULFCBDHDUBG-UHFFFAOYSA-N
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Description

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a chemical compound with the molecular formula C7H4Cl2N2 . It has a molecular weight of 187.03 .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile consists of a pyrrolo[2,3-b]pyridine core with two chlorine atoms at the 4 and 6 positions and a carbonitrile group at the 3 position .


Physical And Chemical Properties Analysis

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a solid at room temperature . It has a melting point of 207-208 °C and a predicted boiling point of 356.7±42.0 °C . Its density is predicted to be 1.61±0.1 g/cm3 .

Scientific Research Applications

Fibroblast Growth Factor Receptor Inhibitors

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been found to be potent inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, exhibited potent FGFR inhibitory activity .

Breast Cancer Treatment

In vitro studies have shown that compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . Furthermore, 4h also significantly inhibited the migration and invasion of 4T1 cells . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” and its derivatives could be potential therapeutic agents for breast cancer .

Synthesis of Pyrazolo[3,4-b]pyridines

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” is structurally similar to pyrazolo[3,4-b]pyridines . Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Development of New Therapeutic Agents

The low molecular weight of compound 4h, a derivative of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile”, makes it an appealing lead compound beneficial to subsequent optimization . This suggests that “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” could be used as a starting point for the development of new therapeutic agents .

Pharmacokinetic Studies

Derivatives of “4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” have been used in in vitro pharmacokinetic studies . For example, the stability of compound 5m in both simulated gastric fluid and simulated intestinal fluid was ascertained .

In Silico Toxicity Predictions

“4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile” derivatives have been used in in silico predictions to assess their toxicity . All the active compounds passed the PAINS filter and showed no toxicity in in silico predictions .

Safety And Hazards

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2N3/c9-5-1-6(10)13-8-7(5)4(2-11)3-12-8/h1,3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZULFCBDHDUBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(NC=C2C#N)N=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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